molecular formula C6H14N2 B1595531 Cyclohexylhydrazine CAS No. 6498-34-6

Cyclohexylhydrazine

Cat. No.: B1595531
CAS No.: 6498-34-6
M. Wt: 114.19 g/mol
InChI Key: LHQRDAIAWDPZGH-UHFFFAOYSA-N
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Description

Cyclohexylhydrazine is an organic compound with the molecular formula C6H14N2. It is a derivative of hydrazine where one of the hydrogen atoms is replaced by a cyclohexyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylhydrazine can be synthesized through several methods. One common method involves the reaction of cyclohexanone with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a solvent like ethanol. The reaction can be represented as follows: [ \text{C}6\text{H}{10}\text{O} + \text{N}_2\text{H}_4 \rightarrow \text{C}6\text{H}{11}\text{NHNH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of cyclohexanone oxime. This method involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexylazide.

    Reduction: It can be reduced to cyclohexylamine.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Cyclohexylazide.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Cyclohexylhydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: It is studied for its potential biological activity, including its effects on enzyme inhibition.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which cyclohexylhydrazine exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazine functional group, which can donate electron pairs to form new bonds.

Comparison with Similar Compounds

    Phenylhydrazine: Similar in structure but with a phenyl group instead of a cyclohexyl group.

    Methylhydrazine: Contains a methyl group instead of a cyclohexyl group.

    Ethylhydrazine: Contains an ethyl group instead of a cyclohexyl group.

Uniqueness: Cyclohexylhydrazine is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

cyclohexylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-8-6-4-2-1-3-5-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQRDAIAWDPZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064390
Record name Hydrazine, cyclohexyl-
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6498-34-6
Record name Cyclohexylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6498-34-6
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Record name Cyclohexylhydrazine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006498346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, cyclohexyl-
Source EPA Chemicals under the TSCA
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Record name Hydrazine, cyclohexyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylhydrazine
Source European Chemicals Agency (ECHA)
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Record name CYCLOHEXYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylhydrazine
Reactant of Route 2
Cyclohexylhydrazine
Reactant of Route 3
Cyclohexylhydrazine
Reactant of Route 4
Cyclohexylhydrazine
Reactant of Route 5
Cyclohexylhydrazine
Reactant of Route 6
Cyclohexylhydrazine

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